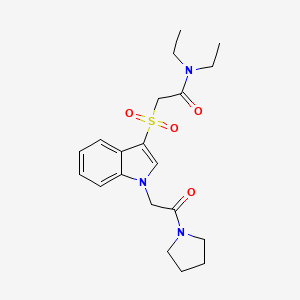
N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifolate Agents in Cancer Research
- Research on Antifolates : A study by Gangjee et al. (2007) focused on synthesizing antifolates as potential dihydrofolate reductase (DHFR) inhibitors for use as antitumor agents. These compounds, including analogues similar to N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, demonstrated significant inhibition of human DHFR and growth of tumor cells in culture (Gangjee et al., 2007).
Development of Antiallergic Agents
- Synthesis of Antiallergic Compounds : Research by Menciu et al. (1999) involved the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including structures related to the compound . These were explored as novel antiallergic compounds, showing potent inhibitory activities in various assays (Menciu et al., 1999).
Synthesis and Functionalization in Organic Chemistry
- Stereoselective Synthesis : Indumathi et al. (2007) developed a method for the stereoselective synthesis of highly functionalized compounds using related sulfonylacetamide structures. This research contributes to the field of organic synthesis, particularly in creating diverse molecular structures (Indumathi et al., 2007).
Anticancer Research
- Investigation in Hepatic Cancer : A study by Eldeeb et al. (2022) on sulfonamide-derived isatins, structurally similar to the compound , examined their cytotoxic effects on hepatic cancer cell lines. The research highlighted the potential of these compounds in cancer management (Eldeeb et al., 2022).
Investigating Antimalarial and Antiviral Properties
- Antimalarial and COVID-19 Drug Research : Fahim and Ismael (2021) explored N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential application against COVID-19. This demonstrates the compound's relevance in infectious disease research (Fahim & Ismael, 2021).
Development of Novel Insecticides
- Synthesis of Heterocycles for Insecticidal Use : Research by Fadda et al. (2017) utilized derivatives of this compound to create new heterocycles, assessing their insecticidal potential against the cotton leafworm. This highlights the compound's role in developing new agricultural chemicals (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-3-21(4-2)20(25)15-28(26,27)18-13-23(17-10-6-5-9-16(17)18)14-19(24)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZBHNCKWCTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


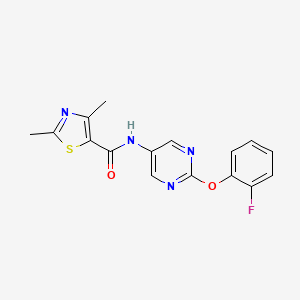
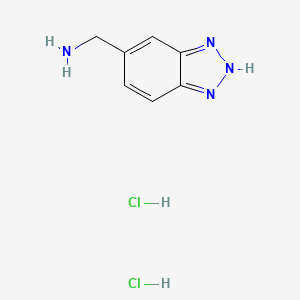

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)

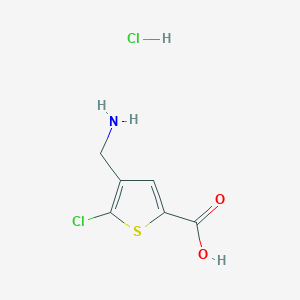
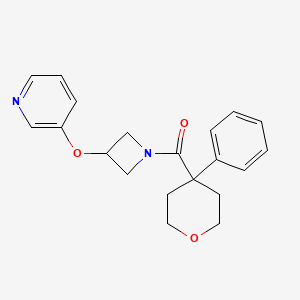

![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)


